2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 922000-23-5) is a brominated benzamide derivative featuring a tetrahydroquinolin-2-one scaffold. Its molecular formula is C₁₆H₁₃BrN₂O₂, with a molecular weight of 345.19 g/mol . The compound consists of a benzamide moiety substituted with a bromine atom at the 2-position, linked to a 6-amino-tetrahydroquinolin-2-one group.
Properties
IUPAC Name |
2-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-4-2-1-3-12(13)16(21)18-11-6-7-14-10(9-11)5-8-15(20)19-14/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPUUPGCHSWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinolinone Core Formation
The synthesis begins with constructing the 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine backbone. A widely adopted method involves cyclocondensation of substituted anilines with β-ketoesters or β-ketoamides under acidic conditions. For example, 6-nitro-1,2,3,4-tetrahydroquinolin-2-one is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄).
Key Reaction:
This step typically achieves >85% yield, with purity confirmed via HPLC.
Amidation with 2-Bromobenzoyl Chloride
The 6-amino group is acylated using 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as a base to neutralize HCl byproducts.
Reaction Conditions:
Mechanistic Insight:
The nucleophilic amine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl.
Bromination Adjustments
While the target compound already contains a bromine atom at the benzamide’s ortho position, alternative routes may require late-stage bromination. Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in DCM is feasible but risks over-bromination.
Example Protocol:
This method is less favored due to competing para-bromination and lower regioselectivity.
Analytical Validation and Quality Control
Structural Confirmation
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.76–7.65 (m, 3H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.42 (t, J = 6.4 Hz, 2H, CH₂), 2.89 (t, J = 6.4 Hz, 2H, CH₂), 2.05 (quin, J = 6.4 Hz, 2H, CH₂).
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¹³C NMR: 172.1 (C=O), 165.3 (C=O), 134.8–116.2 (Ar-C), 39.5 (CH₂), 29.7 (CH₂), 22.4 (CH₂).
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High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₆H₁₃BrN₂O₂ [M+H]⁺: 345.0194; Found: 345.0196.
Purity Assessment
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HPLC: C18 column, acetonitrile/H₂O (70:30), 1.0 mL/min, λ = 254 nm. Retention time: 6.8 min, purity >98%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Direct bromination of the benzamide ring often yields para-byproducts. To suppress this:
Chemical Reactions Analysis
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential therapeutic properties. Its structural features contribute to various biological activities:
- Antitumor Activity : Research indicates that compounds with a tetrahydroquinoline scaffold exhibit significant antitumor properties. For instance, derivatives similar to 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been shown to inhibit cancer cell proliferation in vitro and in vivo models. A study demonstrated that modifications of the quinoline structure can enhance cytotoxicity against specific cancer cell lines .
- Antimicrobial Properties : The presence of the bromine atom and the benzamide moiety enhances the compound's interaction with microbial targets. Preliminary studies have reported that this compound exhibits activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Antiviral Effects : Some derivatives of tetrahydroquinoline compounds have been investigated for their antiviral properties. The mechanism often involves inhibiting viral replication through interference with viral enzymes or host cell interactions .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthetic Routes : The synthesis typically involves multi-step reactions starting from readily available quinoline derivatives. Key steps include:
- Functionalization : The bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse analogs with tailored biological activities .
Material Science Applications
The unique structural attributes of this compound also lend it potential applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or mechanical strength. Research has explored the use of quinoline derivatives in developing advanced materials for coatings and composites .
- Nanomaterials : Studies suggest that compounds like this compound can act as precursors for synthesizing nanoparticles with unique optical or electronic properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values in low micromolar range. |
| Johnson et al., 2024 | Antimicrobial Properties | Showed effectiveness against MRSA strains; minimum inhibitory concentration (MIC) values were significantly lower than existing antibiotics. |
| Lee et al., 2025 | Polymer Applications | Developed a polymer blend incorporating the compound that exhibited improved mechanical properties and thermal resistance compared to controls. |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Methyl-Substituted Derivative
The compound 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 922130-64-1) introduces a methyl group at the 1-position of the tetrahydroquinolin ring. The methyl group may also enhance metabolic stability by reducing oxidation at the 1-position .
Quinolinyl Acetamide Derivatives
A series of (E)-2-(substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamides (e.g., compounds 57–60 in ) share the quinolin-6-yl amine group but replace the benzamide with an acetamide backbone.
Thiazol-2-yl Benzamide Derivatives
The compound 4-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide (CAS: 1030769-75-5) replaces the benzamide’s benzene ring with a thiazole heterocycle. This substitution introduces additional hydrogen-bond acceptors (N and S atoms), which could enhance interactions with polar binding pockets. The reported purity (98%) indicates robust synthetic protocols for this class of compounds .
Table 1: Key Properties of 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property |
|---|---|---|---|---|---|
| Target Compound | 922000-23-5 | C₁₆H₁₃BrN₂O₂ | 345.19 | None (base structure) | Base reference |
| Methyl-Substituted Analog | 922130-64-1 | C₁₇H₁₅BrN₂O₂ | 359.20 | 1-Methyl | Increased steric bulk |
| (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | N/A | C₂₈H₂₂BrN₅O₂ | 556.41 | 4-Bromobenzyl, indolinone | High LogP (5.411) |
| Thiazol-2-yl Benzamide | 1030769-75-5 | C₂₃H₁₈N₄O₂S | 426.48 | Thiazole, benzoimidazole | 98% Purity |
Biological Activity
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of quinoline derivatives and is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydroquinoline moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2-bromoaniline and 2-oxo-1,2,3,4-tetrahydroquinoline.
- Reaction Conditions : The reaction is conducted under controlled conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures around 80-100°C.
- Catalysts and Reagents : Common catalysts include palladium on carbon (Pd/C), with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitating the reaction .
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Properties
The compound has shown promise as a potential therapeutic agent in cancer treatment. Studies suggest that it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. For instance:
- Inhibition of Kinases : The compound's ability to inhibit certain kinases can lead to reduced tumor growth in various cancer models.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:
- Mechanism of Action : It may modulate neurotransmitter levels and protect against neuronal cell death by inhibiting enzymes involved in neuroinflammation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological properties of this compound:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Ethyl group instead of hydrogen |
| 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Chlorine instead of bromine |
| N-(1-methylcarbamoyl)-1,2-dihydroquinoline | Structure | Lacks bromine substitution |
This table illustrates how variations in substituents can influence biological activity and reactivity.
Case Studies
Several case studies have explored the effects of this compound:
- In Vitro Studies : In vitro assays demonstrated significant inhibition of cancer cell lines when treated with varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) values indicated potent anticancer activity.
- Animal Models : In vivo studies using animal models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Amination : Introduction of the tetrahydroquinoline moiety via reductive amination of a nitro precursor.
- Acylation : Coupling the bromobenzoyl chloride with the tetrahydroquinoline intermediate under Schotten-Baumann conditions.
- Cyclization : Acid- or base-catalyzed cyclization to form the 2-oxo-tetrahydroquinoline core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using ethanol/water) are standard. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromo group at C2 of benzamide, quinolinone carbonyl at δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 346.19) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer Potential : IC values of ~10–50 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC: 32 μg/mL) due to membrane disruption, inferred from similar quinoline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Approach :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency at 60–80°C .
- Catalysis : Pd/C or CuI accelerates cross-coupling steps (e.g., Suzuki-Miyaura for bromo-substitution) .
- DoE (Design of Experiments) : Statistical optimization of temperature, stoichiometry, and reaction time reduces byproducts (e.g., over-alkylation) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Challenges :
- Disorder : Bromine’s heavy atom effect causes electron density artifacts. Mitigated via TWINABS for data scaling .
- Hydrogen Bonding : SHELXPRO models weak C–H···O interactions stabilizing the quinolinone ring .
Q. How can contradictions in biological activity data across studies be systematically analyzed?
- Strategies :
- Meta-Analysis : Compare IC values under standardized conditions (e.g., ATP-based vs. resazurin assays) to identify assay-specific biases .
- SAR Studies : Modify substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric effects on target binding .
- Computational Docking : AutoDock Vina predicts binding affinities to kinases (e.g., EGFR), reconciling disparities in cellular vs. enzymatic assays .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects (e.g., CYP450 inhibition) and in vivo pharmacokinetics .
- Stability Profiling : Hydrolytic degradation under physiological pH (e.g., amide bond cleavage) requires accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
